molecular formula C10H8F3I B6190368 2-cyclopropyl-1-iodo-4-(trifluoromethyl)benzene CAS No. 2648966-16-7

2-cyclopropyl-1-iodo-4-(trifluoromethyl)benzene

Cat. No.: B6190368
CAS No.: 2648966-16-7
M. Wt: 312.1
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Description

2-Cyclopropyl-1-iodo-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8F3I. It is a derivative of benzene, characterized by the presence of a cyclopropyl group, an iodine atom, and a trifluoromethyl group attached to the benzene ring. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties .

Properties

CAS No.

2648966-16-7

Molecular Formula

C10H8F3I

Molecular Weight

312.1

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 2-cyclopropyl-1-iodo-4-(trifluoromethyl)benzene typically involves the iodination of a suitable precursor. One common method includes the use of 4-(trifluoromethyl)aniline, which undergoes diazotization followed by iodination to yield the desired product. The reaction conditions often involve the use of iodine and a suitable oxidizing agent under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-Cyclopropyl-1-iodo-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Mechanism of Action

The mechanism by which 2-cyclopropyl-1-iodo-4-(trifluoromethyl)benzene exerts its effects is primarily through its reactivity in chemical reactions. The presence of the iodine atom makes it a good leaving group, facilitating substitution and coupling reactions. The trifluoromethyl group can influence the electronic properties of the molecule, making it more reactive under certain conditions . The cyclopropyl group adds steric hindrance, which can affect the compound’s reactivity and selectivity in reactions .

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